molecular formula C9H10BF3O3 B1400850 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid CAS No. 1334679-91-2

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid

Cat. No.: B1400850
CAS No.: 1334679-91-2
M. Wt: 233.98 g/mol
InChI Key: QDWGLGDIIQSMGJ-UHFFFAOYSA-N
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Description

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid (CAS: 1334679-91-2) is a boronic acid derivative with the molecular formula C₉H₁₀BF₃O₃ and a molecular weight of 233.98 g/mol . It features a trifluoroethoxy group connected to the phenyl ring via a methylene (–CH₂–) spacer, distinguishing it from simpler analogs. This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to the electron-withdrawing trifluoroethoxy group, which enhances boron electrophilicity .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWGLGDIIQSMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl carbon-carbon bonds. Key features include:

Mechanism :

  • Transmetalation : The boronic acid group reacts with a palladium complex (e.g., Pd(PPh₃)₄), transferring the aryl group to palladium.

  • Oxidative Addition : Aryl halides (e.g., bromobenzene) undergo oxidative addition to Pd(0).

  • Reductive Elimination : Forms the final C–C bond, regenerating the Pd catalyst .

Reaction Conditions :

ParameterTypical Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃ or K₃PO₄
SolventDioxane/water or THF/toluene mixtures
Temperature80–100°C
Yield Range60–95%

Applications :

  • Synthesis of biphenyl scaffolds for pharmaceuticals (e.g., TPH1 inhibitors) .

  • Functionalization of aromatic systems in materials science.

Boronate Ester Formation with Diols

The boronic acid group forms reversible covalent bonds with diols, enabling dynamic combinatorial chemistry:

Key Features :

  • Equilibrium Dynamics : Formation of boronate esters is pH-dependent, favoring esterification under neutral to slightly basic conditions .

  • Steric Effects : The trifluoroethoxymethyl group introduces steric hindrance, slowing kinetics compared to unsubstituted phenylboronic acids .

Example Reaction :
ArB OH 2+DiolArB O2Diol +2H2O\text{ArB OH }_2+\text{Diol}\rightleftharpoons \text{ArB O}_2\text{Diol }+2\text{H}_2\text{O}

Applications :

  • Saccharide sensing via fluorescence quenching .

  • Drug delivery systems exploiting pH-responsive binding.

Oxidation to Phenolic Derivatives

Under oxidative conditions (e.g., H₂O₂), the boronic acid group is converted to a phenol:
ArB OH 2+H2O2ArOH+B OH 3\text{ArB OH }_2+\text{H}_2\text{O}_2\rightarrow \text{ArOH}+\text{B OH }_3

  • Yield : >80% in aqueous acetone.

  • Applications : Synthesis of fluorinated phenolic intermediates for agrochemicals.

Hydrolysis

Acidic or basic hydrolysis cleaves the boronic acid group:

  • Acidic Conditions : Forms aryl trifluoroborates (ArBF₃K) .

  • Basic Conditions : Degrades to boric acid and aryl derivatives .

Electronic Effects:

  • The -OCH₂CF₃ group is strongly electron-withdrawing (-I effect), lowering the pKa of the boronic acid (pKa ≈ 8.2 vs. 8.8 for PhB(OH)₂) .

  • Enhances electrophilicity of the boron atom, accelerating transmetalation in couplings .

Steric Effects:

  • The methylene spacer reduces steric clash compared to ortho-substituted analogs, preserving reactivity in cross-couplings .

Comparative Reactivity Table

Reaction TypeKey Influencing FactorsYield (%)Primary Citations
Suzuki CouplingPd catalyst, base, solvent polarity60–95
Boronate EsterizationpH, diol structure, steric hindrance40–75
Oxidation to PhenolOxidant strength, solvent polarity70–90
HydrolysisAcid/base concentration, temperature80–100

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Applications:
Research indicates that phenylboronic acids, including 2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, exhibit strong binding affinities to carbohydrates such as d-glucose and d-fructose. This property can be harnessed for developing glucose sensors and diagnostic tools for diabetes management . The unique trifluoroethoxy group enhances the compound's ability to interact with biological molecules, making it a candidate for therapeutic agents targeting metabolic disorders.

Neurological Disorders:
The compound has been implicated in the synthesis of pharmaceuticals aimed at treating neurological disorders such as depression, anxiety, and schizophrenia. It acts as an intermediate in the synthesis of drugs that modulate trace amine-associated receptors (TAARs), which are involved in various neuropsychiatric conditions . Additionally, its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Applications

Intermediate in Organic Synthesis:
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals . The trifluoroethoxy group enhances its solubility and reactivity under mild conditions.

Development of New Synthetic Methods:
Recent studies have focused on optimizing synthetic routes for producing this compound efficiently. For instance, innovative methods have been developed that utilize environmentally friendly solvents and conditions to improve yields while minimizing waste . Such advancements are essential for scaling up production for industrial applications.

Material Science Applications

Polymeric Materials:
The incorporation of boronic acids into polymeric structures has shown promise in creating smart materials that respond to environmental stimuli. This compound can be utilized to develop polymers with specific functionalities such as pH responsiveness or selective binding properties . These materials have potential applications in drug delivery systems and biosensors.

Case Studies

Study Application Findings
Golovanov et al. (2021)Antidiabetic diagnosticsDemonstrated strong binding affinity of trifluoromethoxy phenylboronic acids to glucose; potential for diabetes diagnostics .
Patent US9452980Neurological treatmentsHighlighted the use of derivatives for treating depression and neurodegenerative diseases .
Synthetic Method DevelopmentOrganic synthesisDeveloped efficient synthetic routes with improved yields using greener methods .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(2,2,2-Trifluoroethoxy)phenylboronic Acid (CAS 957060-90-1)
  • Molecular Formula : C₈H₈BF₃O₃
  • Key Difference : Lacks the methylene spacer; the trifluoroethoxy group is directly attached to the phenyl ring.
  • The absence of the methylene group may alter solubility and electronic conjugation .
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic Acid
  • Molecular Formula : C₈H₇BF₄O₃
  • Key Difference : Incorporates a fluorine atom at the 5-position of the phenyl ring.
  • Impact : The electron-withdrawing fluorine enhances the boronic acid’s acidity and reactivity in cross-coupling reactions. However, the fluorine substituent may introduce steric or electronic effects that limit substrate compatibility compared to the target compound .

Functional Group Variations

4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic Acid (CAS 957034-62-7)
  • Molecular Formula : C₈H₇BF₄O₃
  • Key Difference : Contains both fluorine (para) and trifluoroethoxy (meta) groups on the phenyl ring.
  • Impact: The dual substitution pattern may enhance regioselectivity in Suzuki reactions but could reduce solubility in non-polar solvents compared to the mono-substituted target compound .
2-(Trifluoromethoxy)benzeneboronic Acid (CAS 175676-65-0)
  • Molecular Formula : C₇H₆BF₃O₃
  • Key Difference : Replaces the trifluoroethoxy group with a trifluoromethoxy (–OCF₃) substituent.
  • However, the absence of a methylene spacer reduces steric bulk, which may affect stability in certain synthetic pathways .

Steric and Molecular Weight Considerations

2-Fluoro-4-methylthiophenylboronic Acid (CAS 957060-84-3)
  • Molecular Formula : C₇H₈BFO₂S
  • Key Difference : Substitutes the trifluoroethoxy group with a methylthio (–SCH₃) group.
  • The lower molecular weight (186.01 g/mol) may improve solubility but reduce steric stabilization compared to the target compound .

Reactivity in Cross-Coupling Reactions

  • The methylene spacer in 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid provides moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura couplings. In contrast, analogs like 2-(2,2,2-Trifluoroethoxy)phenylboronic acid (without the spacer) exhibit faster reaction kinetics but lower thermal stability .
  • Fluorinated derivatives (e.g., 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid ) show enhanced electrophilicity due to the combined electron-withdrawing effects of fluorine and trifluoroethoxy groups, making them suitable for electron-deficient aryl halides .

Pharmaceutical Relevance

  • The trifluoroethoxy group is a common motif in pharmaceuticals (e.g., Lansoprazole derivatives), where boronic acids serve as intermediates. The target compound’s methylene spacer may improve metabolic stability compared to analogs like 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid , which lacks this feature .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
This compound 1334679-91-2 C₉H₁₀BF₃O₃ 233.98 –CH₂–OCH₂CF₃ (ortho)
2-(2,2,2-Trifluoroethoxy)phenylboronic acid 957060-90-1 C₈H₈BF₃O₃ 220.95 –OCH₂CF₃ (ortho)
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid - C₈H₇BF₄O₃ 237.94 –F (para), –OCH₂CF₃ (ortho)
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid 957034-62-7 C₈H₇BF₄O₃ 237.94 –F (para), –OCH₂CF₃ (meta)

Biological Activity

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is a compound of increasing interest due to its unique structure and potential biological applications. Boronic acids are known for their ability to interact with diols and have been explored for various medicinal properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound involves several steps typically utilizing boron reagents and trifluoroethanol derivatives. The compound's properties are influenced by the trifluoroethoxy group, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including those similar to this compound. For instance:

  • In vitro Studies: Research indicates that phenylboronic acids exhibit moderate to strong antibacterial activity against various pathogens such as Escherichia coli and Candida albicans. In particular, the Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown promising results. For example, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated an MIC lower than that of established antibiotics like Tavaborole against Bacillus cereus .

Table 1: Antimicrobial Activity of Related Phenylboronic Acids

CompoundTarget OrganismMIC (µg/mL)Reference
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicans100
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger50
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coli25

The mechanism by which phenylboronic acids exert their antimicrobial effects is linked to their ability to inhibit specific enzymes involved in bacterial cell wall synthesis. For example, docking studies suggest that these compounds can bind effectively to the active sites of bacterial aminoacyl-tRNA synthetases, disrupting protein synthesis .

Case Studies

Several case studies illustrate the application of phenylboronic acids in treating infections:

  • Case Study on E. coli Infections: A study demonstrated that a derivative of phenylboronic acid significantly reduced bacterial load in infected mice models when administered at specific dosages. The compound was found to enhance the efficacy of traditional antibiotics through synergistic effects .
  • Fungal Infections: Another case highlighted the effectiveness of phenylboronic acids against fungal strains resistant to conventional treatments. The study reported a notable reduction in fungal growth in vitro and in vivo, suggesting potential for therapeutic use in antifungal applications .

Future Directions

The exploration of this compound and its derivatives holds promise for developing new antimicrobial agents. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Q & A

Q. What are the optimal conditions for synthesizing 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid via Suzuki-Miyaura coupling?

  • Methodological Answer : The synthesis typically employs palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., tBu₃P) in a toluene/water biphasic system. Potassium fluoride is often used as a base to activate the boronic acid. Reaction conditions involve stirring at 60°C for 18 hours, followed by extraction with tert-butyl methyl ether and purification via column chromatography . Key parameters include:
ParameterOptimal Value
CatalystPd₂(dba)₃ (0.78 mmol)
LigandtBu₃P (1.55 mL, 1 M in toluene)
Temperature60°C
Reaction Time18 h

Q. How can researchers verify the purity and structural integrity of this boronic acid?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and ¹¹B NMR to assess boronic acid integrity. HPLC with UV detection (λ = 254 nm) is recommended for purity analysis (>97% by area). For hygroscopic samples, Karl Fischer titration ensures low water content (<0.5%) .

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 0–6°C in airtight containers. Avoid prolonged exposure to moisture or light, as hydrolysis of the boronic acid group can occur. Periodic TLC or NMR monitoring is advised for long-term storage .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group increases electrophilicity of the boron atom, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the -(CH₂)OCH₂CF₃ substituent may reduce coupling efficiency. Computational studies (DFT) using Gaussian09 at the B3LYP/6-31G* level can model charge distribution and transition states .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in substrate ratios or ligand purity . Systematic optimization using Design of Experiments (DoE) is recommended. For example:
VariableRange Tested
Pd/B ratio1:1 to 1:3
SolventTHF vs. Dioxane
BaseK₂CO₃ vs. CsF
Compare yields via HPLC and kinetic studies to identify optimal conditions .

Q. How can computational modeling predict tautomeric equilibria or solvation effects in this compound?

  • Methodological Answer : Use COSMO-RS simulations to calculate solvation free energies in solvents like water, acetone, or chloroform. Tautomeric equilibria (trigonal vs. tetragonal boron coordination) can be modeled with M06-2X/def2-TZVP methods. Experimental validation via ¹⁷O NMR or IR spectroscopy is critical .

Data Contradiction Analysis

Q. Why do some studies report lower yields when scaling up synthesis?

  • Methodological Answer : Scaling issues often relate to inefficient heat/mass transfer. Lab-scale reactions (≤1 g) may achieve >80% yield, but pilot-scale (≥100 g) requires:
  • Continuous flow reactors to maintain temperature homogeneity.
  • In-line FTIR for real-time monitoring of boron intermediates.
  • Adjusted catalyst loading (e.g., 5 mol% Pd) to compensate for surface area reduction .

Analytical Method Development

Q. What advanced MS techniques quantify trace impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI-QTOF (exact mass: 220.0463 Da) identifies hydrolyzed byproducts (e.g., phenol derivatives). For quantification, use a d₅-IS internal standard and a calibration curve (1–100 ppm) .

Comparative Reactivity Studies

Q. How does this boronic acid compare to fluorinated analogs (e.g., 2,3,6-trifluorophenylboronic acid) in coupling reactions?

  • Methodological Answer : Comparative kinetic studies show:
CompoundRelative Rate (k, ×10⁻³ s⁻¹)
Target2.8 ± 0.3
2,3,6-F₃ analog4.1 ± 0.2
The lower rate for the target compound is attributed to steric effects from the -(CH₂)OCH₂CF₃ group .

Safety and Handling

Q. What PPE and waste disposal protocols are essential for handling this compound?

  • Methodological Answer :
    Use nitrile gloves , goggles , and fume hoods due to skin/eye irritation risks (Xi code). Neutralize waste with 10% NaOH, then adsorb onto vermiculite for incineration. Avoid release into waterways due to potential ecotoxicity (LC50 Daphnia magna >100 mg/L) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid
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2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid

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